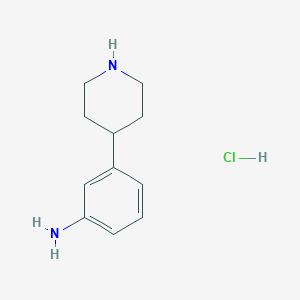

3-(Piperidin-4-yl)aniline hydrochloride

Description

Contextualization of Piperidine (B6355638) and Aniline (B41778) Scaffolds in Medicinal Chemistry and Chemical Biology Research

The piperidine and aniline scaffolds are fundamental components in the design and discovery of new therapeutic agents. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.gov Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it a versatile component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Piperidine-containing compounds have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, analgesic, and antipsychotic effects. researchgate.net

Similarly, the aniline scaffold, a benzene ring substituted with an amino group, is a cornerstone in the synthesis of a plethora of pharmaceuticals. Aniline and its derivatives are crucial intermediates in the production of dyes, polymers, and, most importantly, a wide range of drugs. The amino group on the aromatic ring provides a reactive handle for various chemical transformations, allowing for the construction of diverse molecular architectures with tailored biological activities.

The combination of these two scaffolds in 3-(Piperidin-4-yl)aniline (B1291574) results in a molecule with distinct physicochemical properties and synthetic potential, making it a compound of considerable interest for chemical and biological research.

Research Significance and Academic Relevance of 3-(Piperidin-4-yl)aniline Hydrochloride

The primary research significance of this compound lies in its crucial role as a key intermediate in the synthesis of Niraparib. newdrugapprovals.orggoogle.com Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are involved in DNA repair. nih.gov By inhibiting these enzymes, Niraparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1 and BRCA2 mutations. newdrugapprovals.org This mechanism of action has established Niraparib as an important therapeutic agent for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers. mdpi.comecancer.org

The academic relevance of this compound is therefore intrinsically linked to the development and optimization of synthetic routes to Niraparib. Researchers have explored various methods to prepare this intermediate efficiently and in high purity to support the large-scale production of the active pharmaceutical ingredient. google.com

Scope and Research Focus of Academic Investigations

Academic and industrial research focused on this compound is predominantly centered on its application in organic synthesis, specifically as a building block for Niraparib. ox.ac.ukchemicalbook.com Key areas of investigation include:

Development of Novel Synthetic Routes: A significant portion of research is dedicated to devising more efficient, cost-effective, and scalable methods for the synthesis of 3-(Piperidin-4-yl)aniline and its derivatives. google.com This includes the exploration of different starting materials, catalysts, and reaction conditions to improve yield and reduce the number of synthetic steps.

Process Optimization and Scale-Up: Investigations are also focused on optimizing existing synthetic protocols for industrial-scale production. This involves addressing challenges related to purification, impurity profiling, and ensuring the final product meets stringent pharmaceutical standards.

Synthesis of Analogs and Derivatives: While the primary focus is on Niraparib, the 3-(piperidin-4-yl)aniline scaffold serves as a template for the synthesis of other novel compounds. Researchers may modify the aniline or piperidine rings to explore the structure-activity relationships of new chemical entities targeting various biological pathways. For instance, derivatives of the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been investigated as NLRP3 inflammasome inhibitors. mdpi.comsemanticscholar.org

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₇ClN₂ |

| Molecular Weight | 212.72 g/mol |

| Appearance | Solid |

| CAS Number | 548768-98-5 |

Structure

3D Structure of Parent

Properties

CAS No. |

721958-70-9 |

|---|---|

Molecular Formula |

C11H18Cl2N2 |

Molecular Weight |

249.18 g/mol |

IUPAC Name |

3-piperidin-4-ylaniline;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;;/h1-3,8-9,13H,4-7,12H2;2*1H |

InChI Key |

NJMJINQVOSALJN-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C2=CC(=CC=C2)N.Cl |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)N.Cl.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Piperidin 4 Yl Aniline Hydrochloride

Established Synthetic Routes and Strategies for 3-(Piperidin-4-yl)aniline (B1291574) Hydrochloride

Traditional synthetic routes to 4-arylpiperidine scaffolds, such as the one in 3-(Piperidin-4-yl)aniline, often rely on the construction of the piperidine (B6355638) ring or the formation of the crucial carbon-carbon bond connecting the two ring systems.

A common retrosynthetic approach for 4-arylpiperidines involves disconnecting the molecule at the aryl-piperidine bond. This suggests a convergent synthesis where the piperidine and aniline (B41778) fragments are prepared separately and then coupled.

Key Disconnection Strategy:

C-C Bond Disconnection: The primary disconnection is the bond between the C4 position of the piperidine ring and the C3 position of the aniline ring. This leads to two key precursors: a piperidine synthon and an aniline synthon.

Piperidine Precursor: A common and versatile precursor is an N-protected 4-piperidone, such as N-Boc-4-piperidone. The ketone functionality allows for various transformations to introduce the aryl group.

Aniline Precursor: The aniline synthon would be a 3-substituted benzene derivative. A logical choice is a compound like 1-bromo-3-nitrobenzene. The bromine atom provides a handle for a cross-coupling reaction, while the nitro group serves as a precursor to the aniline's amino group, which can be revealed in a late-stage reduction step.

An alternative strategy involves building the aniline functionality onto a pre-formed 4-phenylpiperidine core, but this often presents challenges with regioselectivity. Therefore, the coupling of two distinct fragments is generally preferred. A plausible forward synthesis based on this analysis would involve:

A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) between the boronic acid derivative of the aniline precursor and a suitable piperidine derivative.

Reduction of the nitro group to an amine.

Removal of the N-protecting group from the piperidine ring.

Formation of the hydrochloride salt.

The efficiency of a multi-step synthesis is highly dependent on the optimization of each reaction. Key steps, such as the reduction of the nitro group and the formation of the piperidine ring, require careful tuning of parameters. For instance, in related syntheses, the reduction of a nitro-aryl precursor is a critical step where conditions can be optimized for yield and purity. google.com

Minor modifications in temperature, reaction time, and heating source can lead to significant improvements in yield. researchgate.net The choice of solvent, base, and catalyst loading are also critical variables that must be screened to maximize process efficiency.

Below is a representative data table illustrating the potential optimization of a key reduction step, transforming a hypothetical intermediate, N-Boc-4-(3-nitrophenyl)piperidine, to N-Boc-3-(piperidin-4-yl)aniline.

Table 1: Optimization of Nitro Group Reduction

| Entry | Reductant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H₂ (1 atm) | 10% Pd/C | Methanol | 25 | 12 | 85 |

| 2 | H₂ (5 atm) | 10% Pd/C | Methanol | 25 | 4 | 96 |

| 3 | H₂ (5 atm) | 10% Pd/C | Ethanol | 40 | 3 | 98 |

| 4 | NaBH₄ | CoCl₂ | Methanol | 25 | 6 | 75 |

As the table demonstrates, catalytic hydrogenation under pressure (Entries 2 & 3) generally provides higher yields in shorter reaction times compared to atmospheric pressure (Entry 1) or chemical reductants (Entries 4 & 5).

Achieving the correct chemo- and regioselectivity is paramount in the synthesis of 3-(Piperidin-4-yl)aniline hydrochloride.

Regioselectivity: The meta substitution pattern of the aniline ring is a key structural feature. This is typically controlled by the choice of starting material. Using a precursor like 1-bromo-3-nitrobenzene or 3-bromoaniline ensures that the piperidine moiety is introduced at the correct C3 position of the benzene ring. Alternative methods, such as the direct functionalization of aniline, often lead to mixtures of ortho and para products and are therefore less desirable.

Chemoselectivity: A significant challenge is the selective transformation of one functional group in the presence of others. For example, during the reduction of the nitro group to an amine, the reaction conditions must be chosen to avoid the reduction of the aromatic ring or cleavage of the N-protecting group. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is often effective for the selective reduction of nitro groups without affecting Boc-protecting groups or the benzene ring. google.com Similarly, if a pyridine precursor is used to form the piperidine ring via reduction, conditions must be controlled to prevent over-reduction. patsnap.com

Novel and Green Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. mdpi.com These "green chemistry" principles are being applied to the synthesis of pharmaceutical intermediates, focusing on catalytic methods and advanced manufacturing technologies like flow chemistry. nih.govnih.gov

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste, improving atom economy, and often allowing for milder reaction conditions. mdpi.com

Catalytic Hydrogenation: As mentioned, the reduction of the nitro group is a prime candidate for a catalytic approach. Compared to classical methods using stoichiometric metals like tin or iron in strong acid, catalytic hydrogenation with hydrogen gas and a heterogeneous catalyst (e.g., Pd/C) produces water as the only byproduct, simplifying purification and minimizing hazardous waste. google.com

Palladium-Catalyzed Cross-Coupling: The formation of the aryl-piperidine C-C bond can be efficiently achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. organic-chemistry.org These methods are known for their high functional group tolerance and broad substrate scope, providing a powerful and efficient alternative to older, harsher methods.

Table 2: Comparison of Synthetic Methods for Key Transformations

| Transformation | Classical Method | Catalytic Method | Green Chemistry Advantages |

|---|---|---|---|

| Nitro Reduction | Sn/HCl, Fe/HCl | H₂, Pd/C | Higher atom economy, water as byproduct, catalyst is recyclable, milder conditions. |

| C-C Coupling | Friedel-Crafts Alkylation | Suzuki-Miyaura Coupling | Milder conditions, high functional group tolerance, avoids strong Lewis acids. |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is an enabling technology that can significantly improve chemical synthesis. nih.gov This approach offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates automation and scalability. jst.org.in

The synthesis of this compound could be adapted to a continuous flow process. For example:

Hydrogenation: Catalytic hydrogenation can be performed in a packed-bed reactor where a solution of the nitro-intermediate flows through a cartridge containing the solid Pd/C catalyst. This setup allows for safe handling of hydrogen gas, excellent heat dissipation for the exothermic reaction, and eliminates the need for catalyst filtration in a separate step. jst.org.in

Derivatization Strategies for 3-(Piperidin-4-yl)aniline Core Structure

The 3-(Piperidin-4-yl)aniline scaffold is a valuable building block in medicinal chemistry and materials science due to its unique combination of a reactive aromatic amine, a versatile saturated heterocycle, and a conformationally important linkage. This structure presents three primary sites for chemical modification: the primary amino group on the aniline ring, the secondary amine within the piperidine ring, and the aromatic ring itself. These sites allow for a wide array of derivatization strategies, enabling the synthesis of diverse libraries of compounds for various applications, particularly in drug discovery.

Amine Functionalization and Amidation Reactions

The primary amino group of the aniline moiety is a key handle for functionalization, readily participating in reactions to form amides, sulfonamides, ureas, and other derivatives. These transformations are fundamental in modifying the electronic properties, lipophilicity, and hydrogen bonding capabilities of the parent molecule.

Amidation Reactions: The most common derivatization of the aniline amine is the formation of an amide bond through reaction with carboxylic acids or their activated derivatives. While direct condensation with a carboxylic acid is possible, it often requires high temperatures. More efficient methods employ coupling reagents to facilitate the reaction under milder conditions. A convenient and widely used protocol involves reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as 1-hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov This method is effective even for less reactive, electron-deficient anilines. nih.gov Alternatively, carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂), which then readily react with the aniline to form the corresponding amide. sapub.org

Sulfonylation Reactions: Reaction of the aniline amine with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) yields sulfonamides. This functionalization is crucial in medicinal chemistry for introducing motifs that can act as hydrogen bond donors and acceptors, significantly influencing biological activity.

Other N-Functionalizations: The aniline nitrogen can also undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines. Furthermore, reactions with isocyanates or carbamoyl chlorides can be employed to synthesize urea and carbamate derivatives, respectively.

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Amidation (Coupling) | Carboxylic Acid, EDC, HOBt, DIPEA, CH₂Cl₂ or DMF | N-Aryl Amide |

| Amidation (Acyl Chloride) | Acyl Chloride, Pyridine or Et₃N, CH₂Cl₂ | N-Aryl Amide |

| Sulfonylation | Sulfonyl Chloride, Pyridine or Et₃N | N-Aryl Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | N-Alkyl/N,N-Dialkyl Aniline |

| Urea Formation | Isocyanate, Solvent (e.g., THF, CH₂Cl₂) | N-Aryl Urea |

Piperidine Ring Substitutions and Modifications

The secondary amine of the piperidine ring offers another key site for introducing structural diversity. Its aliphatic nature makes it more basic and nucleophilic than the aromatic aniline amine, allowing for selective functionalization under appropriate conditions.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkylating agents. A common method involves reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net This reaction proceeds via an SN2 mechanism to furnish the N-alkylated piperidine derivative. researchgate.netresearchgate.net Reductive amination with aldehydes or ketones is another powerful method for N-alkylation, often providing cleaner reactions and higher yields compared to direct alkylation with halides.

N-Acylation: Similar to the aniline amine, the piperidine nitrogen can be acylated to form amides. This is typically achieved by reacting it with an acyl chloride or a carboxylic acid using standard peptide coupling reagents. mdpi.com Due to the higher nucleophilicity of the piperidine nitrogen, selective N-acylation is possible in the presence of the less reactive aniline amine by carefully controlling the reaction conditions, such as temperature and stoichiometry of reagents.

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide or triflate, a palladium or copper catalyst, a suitable ligand, and a base. acs.orgsemanticscholar.org This method allows for the synthesis of N-aryl piperidine derivatives, which are prevalent scaffolds in pharmaceuticals.

Table 2: Derivatization of the Piperidine Nitrogen

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| N-Alkylation | Alkyl Halide, K₂CO₃, DMF or MeCN | N-Alkyl Piperidine |

| N-Acylation | Acyl Chloride, Et₃N, CH₂Cl₂ | N-Acyl Piperidine |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd Catalyst, Ligand, Base | N-Aryl Piperidine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl Piperidine |

Aromatic Ring Functionalization and Cross-Coupling Reactions

The phenyl ring of the 3-(Piperidin-4-yl)aniline core can be functionalized to introduce additional substituents, which can modulate the steric and electronic properties of the molecule.

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho, para-directing group for electrophilic aromatic substitution. Given the substitution pattern of 3-(piperidin-4-yl)aniline, incoming electrophiles will be directed to the positions ortho to the amino group (positions 2 and 6). Typical electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration (using nitric acid and sulfuric acid, though conditions must be carefully controlled to avoid oxidation), and Friedel-Crafts reactions.

Cross-Coupling Reactions: Modern cross-coupling reactions provide a powerful and versatile toolkit for aromatic ring functionalization. To utilize these methods, the aniline derivative is often first converted into an aryl halide or triflate. For instance, the aniline can be diazotized and subsequently converted to an aryl bromide or iodide via a Sandmeyer reaction. This aryl halide can then serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond, enabling the synthesis of biaryl compounds. researchgate.net

Heck Coupling: Reaction with an alkene to form a C-C bond, introducing alkenyl substituents. organic-chemistry.org

Buchwald-Hartwig Amination: While also used for N-arylation of the piperidine, this reaction can be applied to an aryl halide derivative to introduce a different amino group onto the aromatic ring. acs.orgbeilstein-journals.org

Sonogashira Coupling: Reaction with a terminal alkyne to install alkynyl groups.

These cross-coupling strategies offer a highly modular approach to synthesizing complex derivatives with precise control over the substitution pattern. organic-chemistry.orgresearchgate.net

Table 3: Aromatic Ring Functionalization Strategies

| Reaction Type | Substrate | Reagents and Conditions | Product Feature |

|---|---|---|---|

| Electrophilic Halogenation | 3-(Piperidin-4-yl)aniline | NBS or NCS, Solvent (e.g., MeCN) | Halogen at C2/C6 |

| Suzuki-Miyaura Coupling | Aryl Halide Derivative | Boronic Acid, Pd Catalyst, Base | Biaryl Moiety |

| Heck Coupling | Aryl Halide Derivative | Alkene, Pd Catalyst, Base | Alkenyl Substituent |

| Buchwald-Hartwig Amination | Aryl Halide Derivative | Amine, Pd Catalyst, Ligand, Base | Aryl Amine |

Role of 3 Piperidin 4 Yl Aniline Hydrochloride As a Key Synthetic Intermediate

Precursor in Medicinal Chemistry Lead Generation

The structure of 3-(Piperidin-4-yl)aniline (B1291574) hydrochloride offers multiple points for chemical modification, making it an ideal starting material for the generation of diverse libraries of compounds in the early stages of drug discovery. The aniline (B41778) ring provides a reactive site for various transformations, including acylation, alkylation, and participation in cross-coupling reactions, while the secondary amine of the piperidine (B6355638) ring can be functionalized to introduce a wide array of substituents.

Scaffold for Novel Pharmacophore Development

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The 3-(Piperidin-4-yl)aniline core serves as a rigid scaffold that can be decorated with different functional groups to explore the chemical space around a biological target. The distinct spatial orientation of the piperidine and aniline rings allows for the systematic variation of substituents to optimize interactions with protein binding sites.

The development of inhibitors for various enzymes and receptors often utilizes piperidine-containing scaffolds. For instance, the related compound, 4-(piperidin-3-yl)aniline, is a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. patsnap.comgoogle.com This highlights the potential of the piperidinyl-aniline framework to serve as a foundation for the development of novel therapeutic agents.

Table 1: Potential Pharmacophore Features of 3-(Piperidin-4-yl)aniline Scaffold

| Feature | Description | Potential Interactions |

| Aniline Moiety | A primary aromatic amine. | Hydrogen bond donor, can be acylated or alkylated to introduce further functionality. Can participate in pi-stacking interactions. |

| Piperidine Ring | A saturated six-membered heterocycle. | Can be substituted at the nitrogen atom to introduce a variety of groups, influencing solubility and binding. Acts as a conformational anchor. |

| Amine Groups | Both the aniline and piperidine nitrogens are basic. | Can form salt bridges with acidic residues in a protein's active site. |

| Aromatic Ring | The phenyl group of the aniline. | Can engage in hydrophobic and pi-stacking interactions with aromatic amino acid residues. |

Synthesis of Complex Bioactive Molecules and Analogs

The utility of 3-(Piperidin-4-yl)aniline hydrochloride extends to the synthesis of more complex and potent bioactive molecules. By employing multi-step synthetic sequences, medicinal chemists can elaborate on the basic scaffold to generate analogs with improved pharmacological profiles.

An example of the synthetic utility of similar building blocks is seen in the development of NLRP3 inflammasome inhibitors. The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a novel framework for NLRP3 inhibition. nih.gov The synthesis of derivatives based on this scaffold often involves the coupling of a piperidine-containing fragment with other cyclic systems, a strategy that could be readily applied to this compound.

Application in Chemical Probe and Ligand Synthesis for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. The development of such probes requires a modular synthetic approach that allows for the incorporation of reporter groups (e.g., fluorescent dyes, biotin) or photoreactive moieties.

The aniline group of this compound can be readily diazotized and converted into a variety of other functional groups, providing a versatile handle for the attachment of such reporter tags. Furthermore, the piperidine nitrogen can be functionalized with linkers of varying lengths and compositions, allowing for the optimization of the probe's properties for specific biological experiments.

Utility in Advanced Organic Synthesis Beyond Pharmaceutical Applications

While the primary applications of this compound are in the realm of medicinal chemistry, its reactive functionalities also make it a useful intermediate in broader organic synthesis. The aniline moiety can be used as a precursor for the synthesis of various heterocyclic systems, such as indoles, quinolines, and benzimidazoles, through well-established cyclization reactions.

Moreover, the piperidine ring can participate in ring-opening and ring-expansion reactions, providing access to other classes of nitrogen-containing compounds. The bifunctional nature of the molecule also makes it a potential monomer for the synthesis of novel polymers with interesting material properties.

Table 2: Key Reactions of the 3-(Piperidin-4-yl)aniline Scaffold

| Reaction Type | Functional Group Involved | Potential Products |

| N-Acylation | Aniline and Piperidine Amine | Amides, Carbamates |

| N-Alkylation | Aniline and Piperidine Amine | Secondary and Tertiary Amines |

| Buchwald-Hartwig Amination | Aniline Amine | Di- and Tri-substituted Anilines |

| Sandmeyer Reaction | Aniline Amine (via diazonium salt) | Aryl halides, nitriles, etc. |

| Pictet-Spengler Reaction | Aniline and an aldehyde/ketone | Tetrahydro-β-carbolines |

| Fischer Indole Synthesis | Aniline and a ketone/aldehyde | Indole derivatives |

Pre Clinical Pharmacological and Biological Research of 3 Piperidin 4 Yl Aniline Derivatives

In Vitro Biological Activity Profiling and Screening of Derivatives

The initial stages of preclinical research involve rigorous in vitro testing to understand the biological effects of newly synthesized compounds. This includes identifying molecular targets, quantifying interactions, and observing cellular responses.

Derivatives based on the piperidine (B6355638) scaffold have been investigated for their effects on a diverse array of biological targets. These studies utilize both isolated molecular components (cell-free systems) and whole-cell models (cellular systems) to identify and validate the mechanism of action.

One significant area of research has been the development of these derivatives as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. In these studies, human monocytic THP-1 cells are differentiated into macrophage-like cells and stimulated to activate the NLRP3 pathway. The ability of test compounds to inhibit subsequent pyroptotic cell death and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) serves as a primary validation of their activity. mdpi.comresearchgate.net

In the context of cancer research, various derivatives have been identified as potent inhibitors of several key oncogenic pathways.

Kinase Inhibition : Certain 4-anilinoquinazoline (B1210976) derivatives have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are critical targets in oncology. mdpi.com Other analogues have shown inhibitory activity against Phosphoinositide 3-kinase (PI3K), a central node in cell signaling. nih.gov

Tubulin Polymerization : Arylamide derivatives incorporating a piperazine (B1678402) moiety have been found to inhibit tubulin polymerization, a mechanism used by several successful chemotherapy drugs. nih.gov

Proteasome Inhibition : Chalcone derivatives of 3,5-bis(benzylidene)-4-piperidone have been investigated as inhibitors of the proteasome, a complex responsible for protein degradation that is crucial for cancer cell survival. nih.gov

Cellular Viability : Phenotypic screens against panels of cancer cell lines, such as the National Cancer Institute's 60-cell line panel (NCI-60), have been used to assess the broad anti-proliferative activity of these compounds. mdpi.comijcce.ac.ir For example, a novel aniline (B41778) derivative, pegaharoline A, was shown to inhibit the growth of non-small cell lung cancer (NSCLC) cell lines A549 and PC9. mdpi.comnih.govresearchgate.net

Other identified targets for 3-(piperidin-4-yl)aniline (B1291574) derivatives include:

Chemokine Receptors : 1-Aryl-3-piperidin-4-yl-urea derivatives have been developed as antagonists for the CXCR3 receptor, which is involved in inflammatory responses. nih.gov

Cholinesterases : In the search for treatments for neurodegenerative diseases like Alzheimer's, piperidinone and azinane-triazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govacgpubs.org

Dipeptidyl Peptidase-4 (DPP-4) : This enzyme is a target for type 2 diabetes, and various heterocyclic derivatives have been explored for their DPP-4 inhibitory potential. nih.gov

To quantify the potency of these derivatives, researchers employ receptor binding and enzyme inhibition assays. These experiments determine the concentration of a compound required to achieve a certain level of biological effect, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Radioligand binding assays are a common method, where a radiolabeled ligand known to bind the target receptor is used in a competitive format with the test compound. merckmillipore.comnih.gov The displacement of the radiolabeled ligand allows for the calculation of the binding affinity of the new derivative.

For enzyme targets, inhibition assays measure the reduction in enzyme activity in the presence of the compound. The results for several classes of 3-(piperidin-4-yl)aniline derivatives are summarized below.

| Derivative Class | Target | Key Compound/Derivative | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 1-Aryl-3-piperidin-4-yl-urea | CXCR3 Receptor | Compound 9t | 16 nM | nih.gov |

| Piperidinone (α,β-unsaturated carbonyl based) | Acetylcholinesterase (AChE) | Compound 1d (nitro-substituted) | 12.55 µM | acgpubs.org |

| Piperidinone (α,β-unsaturated carbonyl based) | Butyrylcholinesterase (BuChE) | Compound 1g (chloro-substituted) | 17.28 µM | acgpubs.org |

| Azinane-triazole | AChE | Compound 12d | 0.73 µM | nih.gov |

| Azinane-triazole | BuChE | Compound 12m | 0.038 µM | nih.gov |

| Lapatinib (B449) Derivative (4-anilinoquinazoline) | EGFR | Compound 6j | 1.8 nM | mdpi.com |

| Lapatinib Derivative (4-anilinoquinazoline) | HER2 | Compound 6j | 87.8 nM | mdpi.com |

Beyond direct target engagement, research has focused on how these derivatives modulate complex cellular signaling pathways and affect cell behavior (phenotype).

Studies on aniline derivatives in non-small cell lung cancer (NSCLC) cells have shown they can induce apoptosis (programmed cell death) and activate autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway. mdpi.comnih.govresearchgate.net This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. Further investigation revealed that these compounds could also arrest the cell cycle, suppress DNA synthesis, and block cell migration and invasion. mdpi.comnih.gov

In the context of inflammation, derivatives targeting the NLRP3 inflammasome were shown to effectively prevent pyroptosis, a highly inflammatory form of programmed cell death, in macrophage-like THP-1 cells. mdpi.com This was confirmed by measuring the reduction in the release of the mature inflammatory cytokine IL-1β. Some derivatives achieved over 35% prevention of pyroptotic cell death at a concentration of 10 µM. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. By systematically altering the chemical structure of the derivatives, researchers can identify which molecular features are essential for biological activity.

For NLRP3 Inhibitors : The linker connecting the piperidine ring to a 2-chlorobenzene moiety was found to be critical. An acetamide (B32628) bridge provided activity, whereas shortening the linker or removing the carbonyl group resulted in inactive compounds. mdpi.com This highlights the precise spatial and electronic requirements for target binding.

For Cholinesterase Inhibitors : The nature of the substituents on the benzylidene rings of piperidinone derivatives significantly influenced their potency and selectivity. A nitro substituent led to the most potent inhibition of AChE, while a chloro substituent was optimal for BuChE inhibition, demonstrating that small changes can tune the compound's target preference. acgpubs.org

For CXCR3 Antagonists : Extensive SAR studies led to a significant enhancement in potency and improved physicochemical properties, which are important for a compound's drug-like characteristics. nih.gov

For EGFR/HER2 Inhibitors : For lapatinib derivatives, the introduction of a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety at the C4 position of the quinazoline (B50416) scaffold resulted in compounds with outstanding dual inhibitory activity against both EGFR and HER2. mdpi.com

In Silico (Computational) Approaches in Drug Design Research

Computational methods, often referred to as in silico studies, are integral to modern drug discovery. They allow researchers to predict how a molecule will interact with its target, saving time and resources by prioritizing which compounds to synthesize and test in the lab.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. This helps to visualize the binding mode and estimate the strength of the interaction, often expressed as a binding energy score.

Several studies have used molecular docking to rationalize the observed biological activities of 3-(piperidin-4-yl)aniline derivatives.

Proteasome Inhibitors : Docking studies of piperidone derivatives into the active site of the β5 subunit of the human 20S proteasome revealed that chloro-substituted compounds achieved strong binding free energies, ranging from -8.43 to -9.12 kcal/mol. nih.gov These favorable scores correlated with their observed biological activity.

EGFR/HER2 Inhibitors : The potent dual inhibitor 6j was docked into the ATP-binding sites of both EGFR and HER2. The simulations provided insights into its binding mode, rationalizing its high potency (IC₅₀ values of 1.8 nM and 87.8 nM, respectively). mdpi.com Molecular dynamics simulations, which model the movement of the protein-ligand complex over time, were also used to confirm the stability of the predicted binding interactions. mdpi.com

Other Kinase Inhibitors : The binding mode of a highly potent 4-anilinoquinazoline derivative (8a ) was studied against both EGFR and VEGFR-2. Docking predicted strong binding to VEGFR-2 with a binding energy of -8.24 kcal/mol, suggesting this as its primary mechanism of action. ijcce.ac.ir

Ligand-Based and Structure-Based Drug Design Methodologies

The development of novel drug candidates from the 3-(piperidin-4-yl)aniline scaffold heavily relies on both ligand-based and structure-based drug design methodologies. These computational techniques are instrumental in optimizing the lead compounds to enhance their efficacy and selectivity.

Ligand-based drug design focuses on the analysis of molecules known to interact with a specific biological target. By identifying the common structural features and physicochemical properties essential for biological activity, a pharmacophore model can be constructed. This model serves as a template for designing new molecules with improved pharmacological profiles. For instance, in the development of triple uptake inhibitors based on pyran derivatives, a pharmacophore model revealed that a 'folded' conformation was crucial for balanced activity against the dopamine, serotonin, and norepinephrine (B1679862) transporters. This highlights the importance of the spatial arrangement of chemical features for desired biological activity.

Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the target protein to guide the design of new inhibitors. Molecular docking is a key technique in this approach, predicting the binding orientation and affinity of a ligand to its target. In a study focused on developing anticancer agents, hybrids of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine and 1-(methylpiperidin-4-yl)aniline were designed. Docking studies of the 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735) motif into the MERTK kinase domain revealed key interactions with amino acid residues such as Phe742, Leu671, and Pro672, with a docking score of -8.5 kcal/mol, indicating a strong binding affinity. nih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors.

A study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as anti-cancer agents also employed molecular docking to understand their mechanism of action. The docking analyses confirmed that these compounds could bind to various protein targets implicated in cancer, including those in myeloma, leukemia, and NK-cell lymphoma. nih.gov

| Design Approach | Key Techniques | Application Example | Findings |

| Ligand-Based | Pharmacophore Modeling | Development of pyran-based triple uptake inhibitors | A 'folded' conformation is crucial for balanced transporter activity. |

| Structure-Based | Molecular Docking | Design of 1-(methylpiperidin-4-yl)aniline hybrids as MERTK inhibitors | Docking score of -8.5 kcal/mol with key interactions identified. nih.gov |

| Structure-Based | Molecular Docking | Evaluation of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Confirmed binding to multiple cancer-related protein targets. nih.gov |

Computational Prediction of ADMET Properties in Research Contexts

The preclinical assessment of drug candidates involves the evaluation of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery, allowing for the rapid screening of large compound libraries and the identification of candidates with favorable pharmacokinetic profiles.

Various computational models and software are employed to predict the ADMET properties of novel compounds. These tools can estimate parameters such as oral bioavailability, blood-brain barrier permeability, interactions with cytochrome P450 enzymes, and potential toxicity. For piperidine-based oxidosqualene cyclase inhibitors, in silico profiling using tools like SwissADME, pkCSM, and admetSAR indicated that the majority of the compounds exhibited favorable physicochemical properties, high gastrointestinal absorption, and low predicted toxicity, thus complying with Lipinski's rule of five for drug-likeness.

In a study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, in silico ADMET prediction was also performed. nih.gov While specific data points were not detailed in the abstract, the study highlights the integration of computational predictions to assess the drug-like properties of the synthesized compounds. The general principle is to identify potential liabilities early in the drug development process to guide the optimization of the chemical structure.

| ADMET Property | Prediction Method | Relevance in Drug Discovery |

| A bsorption | In silico models (e.g., Caco-2 permeability, GI absorption) | Predicts the extent to which a drug is absorbed into the bloodstream. |

| D istribution | In silico models (e.g., Blood-Brain Barrier penetration) | Determines how a drug is distributed throughout the body. |

| M etabolism | In silico models (e.g., Cytochrome P450 inhibition/induction) | Predicts how a drug is broken down by the body, affecting its half-life and potential for drug-drug interactions. |

| E xcretion | In silico models | Predicts how a drug and its metabolites are eliminated from the body. |

| T oxicity | In silico models (e.g., Ames mutagenicity, carcinogenicity) | Assesses the potential for a drug to cause harmful effects. |

Molecular and Cellular Mechanism of Action Studies

Understanding the molecular and cellular mechanisms by which a drug candidate exerts its therapeutic effect is a critical component of preclinical research. For derivatives of 3-(piperidin-4-yl)aniline, these investigations often focus on their impact on gene expression, protein levels, and intracellular signaling pathways, particularly in the context of cancer.

Gene Expression and Proteomic Analysis in Research Models

In the context of cancer, piperidine derivatives have been shown to modulate the expression of genes involved in apoptosis. For example, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to increase the mRNA expression of the tumor suppressor p53 and the pro-apoptotic protein Bax in multiple myeloma cells. nih.gov

| Analysis Type | Research Model | Key Findings for Structurally Related Compounds |

| Gene Expression | Rat liver treated with aromatic amines | Minimal changes in hepatic gene expression, with some alterations in the Keap-1-Nrf2-ARE pathway. nih.gov |

| Gene Expression | Multiple myeloma cells treated with piperidin-4-ones | Upregulation of p53 and Bax mRNA expression. nih.gov |

| Proteomics | Cancer cells treated with piperine | Alterations in proteins associated with cell proliferation and apoptosis. nih.gov |

Intracellular Signaling Pathway Investigations

The anticancer activity of many piperidine derivatives is attributed to their ability to interfere with key intracellular signaling pathways that regulate cell growth, survival, and proliferation.

One of the well-documented pathways affected by piperidine-containing compounds is the NF-κB signaling pathway. Piperlongumine, which contains a piperidine ring, has been shown to inhibit the growth of lung tumors by suppressing the DNA binding activity of NF-κB. nih.gov This inhibition leads to the induction of apoptotic cell death. nih.gov

Another critical signaling pathway in cancer is the STAT3 pathway. Piperidine derivatives have been identified as inhibitors of STAT3, which is a key protein involved in cell proliferation and survival. nih.gov

Furthermore, some piperidine derivatives have been shown to induce a senescence-like phenotype in cancer cells. nih.gov Senescence is a state of irreversible cell cycle arrest, which can be a desirable outcome in cancer therapy. The induction of senescence by these compounds suggests an alternative mechanism of action beyond direct cytotoxicity. nih.gov

The investigation of these signaling pathways is crucial for understanding the full therapeutic potential and for identifying biomarkers that could predict patient response to these drugs.

| Signaling Pathway | Effect of Structurally Related Piperidine Derivatives | Therapeutic Implication |

| NF-κB | Inhibition of DNA binding activity | Induction of apoptosis in cancer cells. nih.gov |

| STAT3 | Inhibition of pathway activation | Suppression of cancer cell proliferation and survival. nih.gov |

| Cellular Senescence | Induction of a senescence-like phenotype | Irreversible cell cycle arrest in cancer cells. nih.gov |

Advanced Analytical Methodologies for Research on 3 Piperidin 4 Yl Aniline Hydrochloride and Its Analogues

Chromatographic Techniques for Research Sample Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For compounds like 3-(Piperidin-4-yl)aniline (B1291574) hydrochloride, both liquid and gas chromatography play crucial roles in research and development.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 3-(Piperidin-4-yl)aniline hydrochloride and for monitoring the progress of its synthesis. The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

Method development typically involves the strategic selection of a stationary phase, mobile phase, and detector. For polar aromatic amines like 3-(piperidin-4-yl)aniline, reversed-phase (RP) chromatography is the most common approach. thermofisher.comnih.gov A C18-bonded silica (B1680970) column is frequently employed due to its versatility and effectiveness in separating compounds of moderate polarity. nih.govresearchgate.net

The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The pH of the aqueous component is often adjusted with additives like formic acid or trifluoroacetic acid (TFA) to ensure the analyte is in a single ionic form, which improves peak shape and retention time consistency. rsc.org For instance, a method for analyzing related diaminopyridine compounds used a C18 column with a mobile phase of acetonitrile and an aqueous solution containing sodium octanesulfonate and ammonium (B1175870) acetate, with the pH adjusted to 1.9 with TFA. researchgate.net

Detection is commonly performed using an ultraviolet (UV) detector. google.com The aniline (B41778) moiety provides a chromophore that absorbs UV light, typically monitored around 254 nm. google.com In cases where the UV absorption is weak or when analyzing analogues without a strong chromophore, pre-column derivatization can be employed to enhance detection sensitivity. nih.govgoogle.com For example, piperidine (B6355638) can be derivatized with 4-toluenesulfonyl chloride to create a product with strong UV absorbance. nih.gov

The developed method's specificity, linearity, accuracy, and precision are validated according to established guidelines to ensure its suitability for quantitative analysis. researchgate.net This allows for the reliable determination of purity by quantifying the main peak area relative to any impurities and for tracking the consumption of reactants and formation of products during synthesis.

Table 1: Example HPLC Method Parameters for Analysis of Piperidinyl-Aniline Analogues

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar compounds. researchgate.netrsc.org |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) | Common solvent system; acid improves peak shape for amines. rsc.org |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. nih.gov |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Detection | UV at 254 nm | Wavelength suitable for the aromatic aniline chromophore. google.com |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites of this compound in biological matrices. While HPLC is often preferred for polar compounds, GC-MS offers high chromatographic resolution and sensitive, specific detection, making it valuable for complex sample analysis. cmbr-journal.comresearchgate.net

A significant challenge in the GC analysis of polar, nitrogen-containing compounds like piperidinyl anilines is their low volatility and potential for thermal degradation in the hot injector port. thermofisher.comchromatographyonline.com To overcome this, a chemical derivatization step is almost always required prior to analysis. thermofisher.comoup.com This process converts the polar N-H groups into less polar, more volatile, and more thermally stable derivatives. A common approach involves acylation; for example, a method for a piperidinyl metabolite used pentafluorobenzoyl chloride (PFBCI) as a derivatization reagent. oup.com

The analytical workflow for metabolite research typically involves:

Extraction: Isolation of the metabolites from the biological matrix (e.g., urine, plasma) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). oup.com

Derivatization: Reaction of the extracted analytes with a suitable agent (e.g., PFBCI, silylating agents) to increase volatility. oup.com

GC-MS Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column (commonly a nonpolar or medium-polarity phase). The separated components then enter the mass spectrometer, which fragments them and records their mass-to-charge ratios, providing a unique "fingerprint" for identification. nih.gov

GC-MS analysis of a basic piperidinyl metabolite of the drug bezitramide successfully used a liquid-liquid extraction followed by derivatization with PFBCI, allowing for quantification at the nanogram-per-milliliter level in urine. oup.com This demonstrates the feasibility and sensitivity of GC-MS for studying the metabolic fate of analogues of this compound.

Table 2: General Protocol for GC-MS Metabolite Analysis

| Step | Procedure | Rationale/Example |

|---|---|---|

| Sample Preparation | Liquid-liquid extraction of the biological sample (e.g., urine) with a solvent mixture like chloroform/isopropanol. | Isolates the analyte from the complex biological matrix. oup.com |

| Derivatization | Reaction with an acylating agent such as pentafluorobenzoyl chloride (PFBCI) at 60 °C. | Increases volatility and thermal stability for GC analysis. oup.com |

| GC Column | Fused-silica capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5). | Provides good separation for a wide range of derivatized compounds. |

| Temperature Program | Ramped oven temperature (e.g., 100 °C to 300 °C). | Separates compounds based on their differing boiling points. |

| MS Detection | Electron Ionization (EI) with scanning from m/z 50-550. | Generates reproducible fragmentation patterns for structural identification. |

Spectroscopic and Spectrometric Characterization in Advanced Research

Spectroscopic and spectrometric methods provide profound insight into the molecular structure, conformation, and exact mass of this compound and its derivatives. These techniques are essential for unambiguous structural confirmation and for detailed investigations into molecular behavior. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, NMR is crucial for confirming the connectivity of atoms and for determining the three-dimensional conformation, particularly of the piperidine ring. researchgate.net

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. niscpr.res.in This can be confirmed by ¹H NMR spectroscopy. Protons in axial and equatorial positions on the ring have distinct chemical shifts and coupling constants (J-values). Axial-axial couplings (J_ax,ax) are typically large (~10-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are much smaller (~2-5 Hz). niscpr.res.in Analysis of these coupling patterns allows for the definitive assignment of the chair conformation and the orientation (equatorial or axial) of the aniline substituent. niscpr.res.in

For more complex derivatives or to resolve overlapping signals, two-dimensional (2D) NMR techniques are employed:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to trace the connectivity through the piperidine and aniline rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting the piperidine and aniline fragments. mdpi.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing key information about the 3D structure and the relative orientation of the two rings.

In studies of related 2,6-diarylpiperidin-4-ones, ¹H NMR data confirmed that the compounds exist in a chair conformation with equatorial substituents. niscpr.res.in Similar detailed analysis would be applied to 3-(piperidin-4-yl)aniline to fully characterize its solution-state structure.

Table 3: Key NMR Observables for Conformational Analysis of a Piperidine Ring

| NMR Parameter | Information Provided | Typical Values/Observation for Chair Conformation |

|---|---|---|

| ¹H Chemical Shift (δ) | Electronic environment of protons. | Axial protons are typically upfield (lower ppm) compared to equatorial protons. |

| ¹H-¹H Coupling Constants (J) | Dihedral angles between protons. | J(ax,ax) ≈ 10-13 Hz; J(ax,eq) and J(eq,eq) ≈ 2-5 Hz. niscpr.res.in |

| NOE/ROE Correlations | Through-space proximity of protons (< 5 Å). | Correlations between the aniline ring protons and specific piperidine protons confirm spatial arrangement. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). mdpi.com This level of accuracy allows for the unambiguous determination of a compound's elemental formula, a critical piece of data for confirming the identity of a newly synthesized compound like this compound. nih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are commonly used for this purpose. rsc.orgnih.gov

Beyond just confirming the parent mass, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for structural elucidation through the analysis of fragmentation pathways. nih.gov In an MS/MS experiment, the parent ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecular structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-N bond connecting the two rings.

Ring-opening of the piperidine moiety.

Loss of ammonia (B1221849) (NH₃) from the aniline group.

Studying these fragmentation patterns helps to confirm the connectivity of the piperidine and aniline rings and can be used to differentiate between isomers (e.g., 2-, 3-, or 4-substituted anilines) which might have identical accurate masses but produce different fragment ions.

Table 4: Hypothetical HRMS Fragmentation Data for 3-(Piperidin-4-yl)aniline

| Fragment Ion (Structure) | Calculated m/z (for [M+H]⁺) | Origin of Fragment |

|---|---|---|

| Parent Ion [C₁₁H₁₆N₂ + H]⁺ | 177.1386 | Protonated molecule. |

| [C₅H₁₀N]⁺ | 84.0808 | Piperidinyl fragment after C-C bond cleavage at the ring junction. |

| [C₆H₆N]⁺ | 92.0495 | Aniline fragment after cleavage. |

| [M+H - NH₃]⁺ | 160.1121 | Loss of ammonia from the aniline amine group. |

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. rsc.org This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and absolute stereochemistry. For this compound, single-crystal X-ray diffraction can be used to unequivocally confirm its structure and the conformation of the piperidine ring in the solid state. nih.gov

This methodology is particularly vital in advanced research involving co-crystals or protein-ligand complexes.

Co-crystals: this compound can be co-crystallized with other molecules (co-formers) to potentially modify its physicochemical properties. X-ray crystallography is essential to understand the intricate network of intermolecular interactions, such as hydrogen bonds and π-stacking, that hold the co-crystal together. nih.govmdpi.com

Protein-Ligand Complexes: If the compound is being studied as a ligand for a biological target (e.g., an enzyme or receptor), obtaining a crystal structure of the complex is a primary goal. This reveals the exact binding mode of the ligand in the protein's active site, showing all the key interactions (hydrogen bonds, hydrophobic interactions) responsible for its affinity. rsc.org

A study on a related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, used X-ray diffraction to confirm that the piperidine ring adopts a chair conformation with the ester group in an equatorial position. nih.gov It also revealed the dihedral angle between the piperidine and quinoline (B57606) ring systems. nih.gov Such detailed structural information is invaluable for structure-activity relationship (SAR) studies and rational drug design.

Table 5: Information Gained from X-ray Crystallography

| Structural Information | Significance in Research |

|---|---|

| Molecular Connectivity | Unambiguous confirmation of the chemical structure. |

| Bond Lengths and Angles | Provides precise geometric data of the molecule. nih.gov |

| Conformation | Determines the exact 3D shape, e.g., the chair conformation of the piperidine ring and substituent orientation. nih.gov |

| Intermolecular Interactions | Reveals hydrogen bonding and other forces in co-crystals or protein binding sites. nih.gov |

| Absolute Stereochemistry | Definitively assigns the configuration of chiral centers. |

Biophysical Methods for Interaction Studies

The investigation of how small molecules like this compound and its chemical relatives interact with their target proteins is greatly enhanced by the application of sophisticated biophysical methods. These techniques allow for a detailed, quantitative analysis of the binding events, moving beyond simple affinity measurements to provide a more complete picture of the interaction dynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics Research

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time kinetics of molecular interactions. giffordbioscience.com In a typical SPR experiment, one of the interacting partners, usually the larger molecule such as a target protein, is immobilized on a sensor chip surface. The other partner, the analyte (in this case, a small molecule inhibitor like a 3-(Piperidin-4-yl)aniline analogue), is then flowed over this surface at various concentrations. The binding between the ligand and the analyte causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a response signal. giffordbioscience.com

This real-time monitoring allows for the determination of key kinetic parameters:

Association rate constant (k_a or k_on): This parameter quantifies the rate at which the analyte binds to the immobilized ligand to form a complex.

Dissociation rate constant (k_d or k_off): This constant describes the rate at which the complex breaks apart into the free ligand and analyte.

Equilibrium dissociation constant (K_D): This value is a measure of the binding affinity and is calculated as the ratio of the dissociation rate to the association rate (k_d/k_a). A lower K_D value indicates a higher binding affinity.

Table 1: Representative SPR Kinetic Data for Anilinopiperidine-Based Kinase Inhibitors

| Compound | Target Kinase | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |

|---|---|---|---|---|

| Analogue 1 | p38α | 1.2 x 10⁵ | 2.5 x 10⁻³ | 21 |

| Analogue 2 | p38α | 2.5 x 10⁵ | 1.0 x 10⁻³ | 4.0 |

| Analogue 3 | p38α | 8.9 x 10⁴ | 5.2 x 10⁻⁴ | 5.8 |

| Analogue 4 | JNK1 | 3.1 x 10⁵ | 8.0 x 10⁻³ | 26 |

This table is a composite representation based on typical values found in kinase inhibitor research and is intended for illustrative purposes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat changes associated with a binding event. nih.gov This method provides a complete thermodynamic profile of the interaction in a single experiment. In an ITC experiment, a solution of the ligand (e.g., a 3-(Piperidin-4-yl)aniline analogue) is titrated into a solution containing the macromolecule (the target protein) in a highly sensitive calorimeter. As the binding reaction occurs, heat is either released (exothermic) or absorbed (endothermic), and this heat change is measured by the instrument. nih.gov

From the resulting data, several key thermodynamic parameters can be determined:

Binding Affinity (K_a or K_D): ITC provides a direct measure of the binding affinity.

Enthalpy of Binding (ΔH): This is the heat change upon binding and provides insight into the nature of the chemical bonds being formed and broken. Favorable hydrogen bonds and van der Waals interactions typically result in a negative (exothermic) enthalpy change. researchgate.net

Entropy of Binding (ΔS): This parameter reflects the change in the system's disorder upon binding. It is often influenced by conformational changes in the protein and ligand, as well as the displacement of solvent molecules from the binding interface. researchgate.net

Stoichiometry of Binding (n): ITC can also determine the molar ratio of the ligand to the protein in the resulting complex. nih.gov

The following table presents hypothetical, yet representative, thermodynamic data for the interaction of anilinopiperidine analogues with a target kinase, as would be determined by ITC.

Table 2: Representative ITC Thermodynamic Data for Anilinopiperidine-Based Kinase Inhibitors

| Compound | Target Kinase | KD (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|

| Analogue A | p38α | 50 | -9.9 | -12.5 | 2.6 |

| Analogue B | p38α | 15 | -10.7 | -14.2 | 3.5 |

| Analogue C | p38α | 85 | -9.6 | -11.8 | 2.2 |

| Analogue D | JNK1 | 40 | -10.1 | -13.1 | 3.0 |

This table is a composite representation based on typical values found in kinase inhibitor research and is intended for illustrative purposes.

By combining the kinetic data from SPR with the thermodynamic data from ITC, researchers can build a comprehensive understanding of the structure-activity and structure-thermodynamic relationships for a series of compounds like the analogues of this compound. This detailed biophysical characterization is instrumental in guiding the design of new molecules with improved potency, selectivity, and pharmacokinetic properties.

Future Directions and Emerging Research Avenues for 3 Piperidin 4 Yl Aniline Hydrochloride

Exploration of Novel Therapeutic Areas via Scaffold Diversification

The inherent structural features of the 3-(piperidin-4-yl)aniline (B1291574) moiety, particularly its piperidine (B6355638) and aniline (B41778) rings, offer extensive opportunities for chemical modification. This process, known as scaffold diversification, is a cornerstone of drug discovery, enabling the exploration of new therapeutic applications by altering the compound's physicochemical properties and biological activity.

Researchers are actively investigating the derivatization of this scaffold to target a wide range of diseases. For instance, modifications to the piperidine nitrogen and the aniline ring can lead to compounds with novel pharmacological profiles. One area of significant interest is the development of new anticancer agents. By introducing various substituted aryl carboxamide moieties to the piperidine nitrogen, researchers have synthesized derivatives with antiproliferative activity against human leukemia cells. researchgate.net Another promising avenue is in the treatment of malaria. Studies on the 3-piperidin-4-yl-1H-indole scaffold, a related structure, have identified compounds with activity against drug-resistant strains of Plasmodium falciparum. nih.gov This suggests that diversification of the 3-(piperidin-4-yl)aniline core could yield novel antimalarial candidates.

Furthermore, the scaffold is being explored for its potential in modulating inflammatory responses. By combining the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other pharmacophores, scientists have developed novel inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. mdpi.com These examples underscore the vast potential of scaffold diversification to unlock new therapeutic applications for derivatives of 3-(piperidin-4-yl)aniline hydrochloride.

| Scaffold Modification | Potential Therapeutic Area | Research Findings |

| N-acylation of the piperidine ring | Oncology | Synthesis of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives showing antiproliferative activity against leukemia cell lines. researchgate.net |

| Fusion with an indole ring | Infectious Diseases (Malaria) | Identification of 3-piperidin-4-yl-1H-indoles with activity against both sensitive and resistant Plasmodium falciparum strains. nih.gov |

| Hybridization with benzimidazolone | Inflammatory Diseases | Development of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as inhibitors of the NLRP3 inflammasome. mdpi.com |

| Derivatization for Mer/c-Met inhibition | Oncology | Creation of novel 2-substituted aniline pyrimidine-based derivatives as potent dual inhibitors with improved bioavailability. mdpi.com |

Development of Targeted Delivery Systems for Derivatives in Research Settings

While the intrinsic activity of a drug molecule is crucial, its effective delivery to the target site is equally important for therapeutic success. For derivatives of this compound, the development of targeted drug delivery systems (TDDS) is a burgeoning area of research. These systems aim to enhance the therapeutic efficacy of the compounds while minimizing potential off-target effects. mdpi.com

Nanoparticle-based carriers are at the forefront of this research. imrpress.com These systems, which can be engineered from a variety of materials including lipids and polymers, offer several advantages. They can improve the bioavailability of poorly soluble drugs, protect the drug from premature degradation, and be functionalized with targeting ligands to direct them to specific cells or tissues. mdpi.comnih.gov For instance, polymeric nanoparticles made from materials like poly lactic-co-glycolic acid (PLGA), which is FDA-approved, are being explored for their biocompatibility and biodegradability. mdpi.commdpi.com

Another promising approach involves the use of hydrogels and nanogels. imrpress.comjddtonline.info These three-dimensional polymer networks can encapsulate drug molecules and release them in a controlled manner in response to specific physiological stimuli, such as pH or enzymes. nih.gov The development of such "smart" delivery systems could be particularly beneficial for derivatives targeting the gastrointestinal tract or inflammatory tissues. Furthermore, peptide-drug conjugates (PDCs) represent a sophisticated strategy where a peptide that specifically recognizes a target cell is linked to the drug molecule, ensuring precise delivery. mdpi.com

| Delivery System | Description | Potential Advantages for Derivatives |

| Lipid-Based Nanoparticles (e.g., Liposomes) | Vesicles composed of lipid bilayers. mdpi.com | Can encapsulate both hydrophilic and hydrophobic compounds, improving solubility and bioavailability. mdpi.com |

| Polymeric Nanoparticles (e.g., PLGA) | Made from biodegradable and biocompatible polymers. mdpi.commdpi.com | Allows for controlled and sustained drug release and can be surface-modified for active targeting. mdpi.com |

| Hydrogels/Nanogels | Cross-linked polymer networks that can swell in water. jddtonline.info | Enables stimuli-responsive drug release (e.g., pH-sensitive) for localized delivery. nih.gov |

| Peptide-Drug Conjugates (PDCs) | Covalent linkage of a targeting peptide to a drug molecule. mdpi.com | Offers high specificity for target cells, potentially reducing systemic toxicity. mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies are poised to significantly impact the future development of this compound derivatives. jddtonline.inforesearchgate.net AI and ML algorithms can analyze vast and complex datasets to identify patterns and make predictions that would be impossible for human researchers alone. nih.govnih.gov

Furthermore, AI and ML are instrumental in lead optimization. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structure. researchgate.net AI can also predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to identify candidates with favorable drug-like properties early in the development process. jddtonline.infonih.gov Generative AI models can even design entirely new molecules with desired properties, opening up new avenues for scaffold diversification. nih.gov

| AI/ML Application | Description | Impact on Derivative Research |

| Target Identification | Using algorithms to analyze biological data and identify novel drug targets. researchgate.net | Expands the potential therapeutic applications of the scaffold. |

| Virtual Screening | Computationally screening large libraries of compounds against a biological target. nih.gov | Accelerates the identification of initial hit compounds. |

| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. researchgate.net | Guides the rational design and optimization of more potent derivatives. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of drug candidates. jddtonline.infonih.gov | Reduces late-stage attrition by prioritizing compounds with better safety and efficacy profiles. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. nih.gov | Creates innovative derivatives that may not be conceived through traditional methods. |

Advancements in Sustainable Synthesis and Application of Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes, often referred to as "green chemistry." unibo.it This trend is highly relevant to the synthesis of this compound and its derivatives, as traditional synthetic methods can often involve harsh reagents and generate significant waste.

A key area of advancement is the use of biocatalysis. mdpi.com Enzymes, such as lipases and transaminases, can be used to carry out chemical transformations with high selectivity and under mild conditions, reducing the need for protecting groups and harsh reagents. rsc.orgnih.gov For example, immobilized enzymes are being developed for the synthesis of piperidine derivatives, offering the advantage of catalyst reusability. rsc.orgsemanticscholar.org Combining biocatalysis with other modern synthetic methods, such as radical cross-coupling, can streamline the synthesis of complex, three-dimensional piperidine-containing molecules. chemistryviews.org

In addition to biocatalysis, researchers are exploring greener solvent systems and more efficient catalytic processes to reduce the environmental impact of synthesis. unibo.it The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, can also improve efficiency and reduce waste. semanticscholar.org For instance, a method for preparing 4-(piperidine-3-yl)aniline has been developed that avoids the use of precious metals and allows for the simultaneous reduction of a nitro group and a pyridine ring, making it suitable for large-scale production. google.com These advancements in sustainable synthesis will be crucial for the environmentally responsible development and application of future derivatives.

| Sustainable Approach | Description | Benefit for Derivative Synthesis |

| Biocatalysis | The use of enzymes to catalyze chemical reactions. mdpi.comrsc.org | High selectivity, mild reaction conditions, reduced waste, and potential for catalyst reuse. rsc.orgnih.gov |

| Green Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives. unibo.it | Reduced environmental pollution and improved worker safety. |

| Efficient Catalysis | Developing catalysts that are highly active and selective, minimizing byproducts. | Increased reaction efficiency and reduced consumption of raw materials. |

| One-Pot Synthesis | Performing multiple reaction steps in a single reaction vessel. semanticscholar.org | Reduced solvent usage, energy consumption, and purification steps. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Piperidin-4-yl)aniline hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-chloronitrobenzene with piperidine derivatives under alkaline conditions (e.g., K₂CO₃ or NaH) forms the nitro intermediate, which is reduced to the amine using catalytic hydrogenation or SnCl₂/HCl. Subsequent treatment with HCl yields the hydrochloride salt . Reaction temperature (e.g., 80–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents are critical for optimizing yield (typically 60–85%) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

- Methodology :

- NMR spectroscopy (¹H/¹³C) confirms structural integrity by identifying aromatic protons (δ 6.5–7.5 ppm) and piperidine resonances (δ 1.5–3.5 ppm).

- HPLC-MS with a C18 column (acetonitrile/water + 0.1% TFA) detects impurities (e.g., unreacted starting materials or byproducts) at levels ≤0.1% .

- Elemental analysis validates the hydrochloride salt stoichiometry (C:H:N:Cl ratio).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers. Aqueous solubility (≥10 mg/mL in H₂O) necessitates desiccants to prevent hydrolysis. Periodic TLC or HPLC checks are advised to monitor degradation (e.g., oxidation of the aniline group) .

Advanced Research Questions

Q. How can this compound be utilized as a building block in multi-step syntheses of bioactive molecules?

- Methodology : The piperidine and aniline moieties enable diverse functionalization:

- Coupling reactions : Suzuki-Miyaura cross-coupling (Pd catalysts) introduces aryl/heteroaryl groups at the aniline position for kinase inhibitor synthesis .

- Reductive amination : Reacting the primary amine with aldehydes/ketones generates secondary amines for neurotransmitter analogs .

- Salt metathesis : Exchange with NaPF₆ or KPF₆ produces lipophilic salts for blood-brain barrier penetration studies .

Q. What experimental strategies address contradictory data in pharmacological studies (e.g., inconsistent IC₅₀ values)?

- Methodology :

- Assay standardization : Ensure consistent buffer pH, temperature, and cell passage number in enzyme inhibition assays.

- Orthogonal validation : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and cellular viability assays (MTT) .

- Impurity profiling : Trace impurities (e.g., residual solvents or isomers) may antagonize target binding; use preparative HPLC to isolate batches >99% purity .

Q. How can degradation pathways of this compound be systematically analyzed under stress conditions?

- Methodology : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h. Monitor via HPLC for amine dealkylation or ring-opening products.

- Oxidative stress : Treat with 3% H₂O₂; LC-MS identifies N-oxide derivatives (m/z +16) .

- Photolysis : Expose to UV light (254 nm) for 48h; observe aromatic ring dimerization via ¹H NMR .

Q. What biophysical techniques elucidate interactions between this compound and biological targets (e.g., GPCRs)?

- Methodology :

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-receptor interaction.

- X-ray crystallography : Co-crystallize with purified receptor proteins (e.g., serotonin receptors) to resolve binding pocket interactions .

- Molecular dynamics simulations : Use AMBER or GROMACS to model ligand-receptor conformational changes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.